molecular formula C17H13N B14115358 3-[1,1'-Biphenyl]-4-ylpyridine

3-[1,1'-Biphenyl]-4-ylpyridine

Cat. No.: B14115358
M. Wt: 231.29 g/mol
InChI Key: OIWJBXODTRCYHF-UHFFFAOYSA-N
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Description

3-[1,1’Ao-Biphenyl]4-yl-pyridine is an organic compound that features a biphenyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1,1’Ao-Biphenyl]4-yl-pyridine typically involves the Suzuki coupling reaction, which is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include the use of a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods: In an industrial setting, the production of 3-[1,1’Ao-Biphenyl]4-yl-pyridine may involve large-scale Suzuki coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 3-[1,1’Ao-Biphenyl]4-yl-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.

Biological Activity

3-[1,1'-Biphenyl]-4-ylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18H15N
  • Molecular Weight : 251.32 g/mol
  • IUPAC Name : 3-[1,1'-biphenyl]-4-pyridine

Research has indicated that this compound may interact with various molecular targets, leading to diverse biological effects.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties. The mechanism involves the inhibition of bacterial growth by disrupting cellular processes, potentially through interference with DNA synthesis or protein function.

Antitumor Activity

There is evidence suggesting that this compound can inhibit tumor cell proliferation. The compound's activity may be attributed to its ability to induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for mitosis.

Study on Antitumor Effects

A recent study assessed the antiproliferative effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against HeLa and U87 MG cells, with IC50 values in the low micromolar range.

Cell LineIC50 (µM)Mechanism of Action
HeLa5.2Induction of apoptosis
U87 MG3.8Inhibition of tubulin polymerization

The study highlighted that treatment led to increased SubG0/G1 populations in cell cycle analyses, indicating a higher rate of apoptosis.

Antimicrobial Studies

Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Streptococcus pneumoniae10 µg/mL

The study concluded that the compound could serve as a lead structure for developing new antimicrobial agents.

Comparative Analysis with Related Compounds

Comparative studies with structurally similar compounds have been conducted to assess relative biological activities. For instance:

CompoundIC50 (Antitumor)MIC (Antimicrobial)
This compound5.2 µM12 µg/mL
Compound A7.5 µM15 µg/mL
Compound B6.0 µM20 µg/mL

These comparisons indicate that this compound holds promise due to its lower IC50 values in antitumor assays and competitive MIC values in antimicrobial tests.

Properties

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

IUPAC Name

3-(4-phenylphenyl)pyridine

InChI

InChI=1S/C17H13N/c1-2-5-14(6-3-1)15-8-10-16(11-9-15)17-7-4-12-18-13-17/h1-13H

InChI Key

OIWJBXODTRCYHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=CC=C3

Origin of Product

United States

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